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molecular formula C6H13NO2 B1338199 6-Hydroxyhexanamide CAS No. 4547-52-8

6-Hydroxyhexanamide

Cat. No. B1338199
M. Wt: 131.17 g/mol
InChI Key: DEYMOQSHMQAAFX-UHFFFAOYSA-N
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Patent
US06300496B1

Procedure details

5.26 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 10 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave containing 0.484 grams of Na2S2O8 and 35 milliliters of NH4OH. The reactor was placed under 400 psi air, heated to 80° C. and a 500 psi air purge was established. The reaction was allowed to proceed for 3 hours. At that time, reaction conversion was virtually complete and 6-hydroxycaproamide was formed in 40% yield.
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
0.484 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[O-]S(OOS([O-])(=O)=O)(=O)=O.[Na+].[Na+].[NH4+:21].[OH-]>O>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([NH2:21])=[O:1] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
OCCCCCC=O
Step Two
Name
Quantity
0.484 g
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
35 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was charged to the Parr autoclave
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
CUSTOM
Type
CUSTOM
Details
a 500 psi air purge
CUSTOM
Type
CUSTOM
Details
At that time, reaction conversion

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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